molecular formula C5H8FNO2 B13029795 Methyl 3-fluoroazetidine-1-carboxylate

Methyl 3-fluoroazetidine-1-carboxylate

Cat. No.: B13029795
M. Wt: 133.12 g/mol
InChI Key: YWBOELLNAOEUMA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoroazetidine-1-carboxylate typically involves the fluorination of azetidine derivatives. One common method involves the reaction of azetidine with a fluorinating agent under controlled conditions. For example, a vial can be charged with methyl 3-fluoroazetidine-3-carboxylate hydrochloride, along with other reagents such as palladium catalysts and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar fluorination reactions, optimized for yield and purity, and conducted in reactors designed for handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced, leading to different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-fluoroazetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced biological activity.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as increased stability or reactivity.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 3-fluoroazetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The fluorine atom can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoroazetidine-1-carboxylate is unique due to its specific fluorination pattern and the presence of the ester group. This combination can result in distinct chemical reactivity and biological activity compared to other fluorinated azetidines. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable tool in various research applications.

Biological Activity

Methyl 3-fluoroazetidine-1-carboxylate is a fluorinated cyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring with a carboxylate functional group and a fluorine atom at the 3-position. Its molecular formula is C5H8FNO2\text{C}_5\text{H}_8\text{F}\text{N}\text{O}_2. The incorporation of fluorine enhances the compound's reactivity and influences its biological properties, making it a valuable scaffold in drug design.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly as a precursor for bioactive molecules. Key findings include:

  • Antimicrobial Properties : Derivatives of this compound have shown potential antibacterial activity, suggesting its utility in combating bacterial infections.
  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor in various biological pathways, although specific mechanisms remain to be fully elucidated.
  • Potential as a Drug Scaffold : Its structure allows for interactions with various biological targets, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Synthesis and Evaluation of Antibacterial Activity :
    • A study synthesized various derivatives of this compound and evaluated their antibacterial properties against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones in disk diffusion assays, highlighting their potential as new antimicrobial agents.
    Compound NameStructure FeaturesAntibacterial Activity
    Derivative AFluorinated azetidineModerate (MIC = 32 µg/mL)
    Derivative BHydroxylated variantHigh (MIC = 8 µg/mL)
  • Inhibitory Effects on Enzymatic Pathways :
    • Another research effort focused on the compound's role as an inhibitor of specific enzyme targets involved in metabolic pathways. In vitro assays demonstrated that this compound could inhibit enzyme activity by up to 70% at concentrations of 10 µM, suggesting its potential as a lead compound for further optimization .

The precise mechanism of action for this compound is not fully understood; however, it is hypothesized that the fluorine atom plays a crucial role in enhancing binding affinity to biological targets. The compound's ability to undergo nucleophilic substitutions facilitates interactions with various enzymes and receptors, potentially leading to altered biological responses.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : Starting from appropriate precursors, the azetidine ring is formed through cyclization reactions.
  • Fluorination : Introduction of the fluorine atom can be achieved via electrophilic fluorination techniques.
  • Carboxylation : The carboxylate group is introduced through carboxylic acid derivatives or direct carboxylation methods.

Future Directions

Given the promising biological activities observed, further research into this compound could focus on:

  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to its structure affect biological activity will be crucial for optimizing its pharmacological properties.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of this compound in therapeutic contexts.
  • Development of Novel Derivatives : Exploring variations in functional groups to enhance activity against specific targets or improve pharmacokinetic properties.

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

methyl 3-fluoroazetidine-1-carboxylate

InChI

InChI=1S/C5H8FNO2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3H2,1H3

InChI Key

YWBOELLNAOEUMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC(C1)F

Origin of Product

United States

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